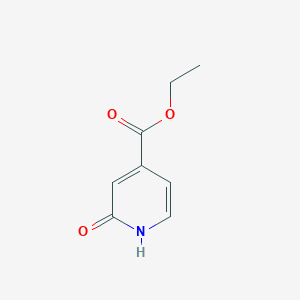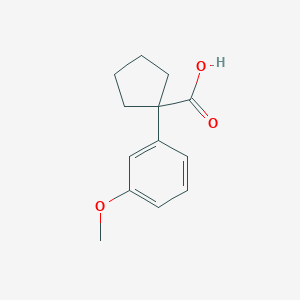
Acide 3-cyano-4-isobutoxybenzoïque
Vue d'ensemble
Description
3-Cyano-4-isobutoxybenzoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group at the third position and an isobutoxy group at the fourth position on the benzene ring
Applications De Recherche Scientifique
3-Cyano-4-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Cyano-4-isobutoxybenzoic acid is the enzyme xanthine oxidase . This enzyme plays a crucial role in the synthesis of uric acid, a compound that can lead to gout when present in high levels .
Mode of Action
3-Cyano-4-isobutoxybenzoic acid, also known as Febuxostat, is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting this enzyme, Febuxostat reduces the production of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The end product of this pathway is uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the final steps of purine degradation, thereby reducing the production of uric acid .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine and feces, mostly as metabolites .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to manage conditions such as gout, which is characterized by the accumulation of uric acid crystals in joints and other tissues .
Action Environment
The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, warmer water temperatures, strong nitrogen–phosphorus limitation (N:P), low salinity, and higher water transparency can influence the production of cyanobacteria toxin . These factors vary with geographical settings and seasons .
Analyse Biochimique
Biochemical Properties
3-Cyano-4-isobutoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and metabolite levels . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical pathways.
Cellular Effects
The effects of 3-Cyano-4-isobutoxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Cyano-4-isobutoxybenzoic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by inhibiting specific enzymes, which in turn affects the downstream signaling processes. These changes can lead to alterations in cellular function and overall cell health.
Molecular Mechanism
The molecular mechanism of action of 3-Cyano-4-isobutoxybenzoic acid involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and leading to changes in biochemical pathways . This inhibition can result in the accumulation of certain metabolites and a decrease in the levels of others. Additionally, 3-Cyano-4-isobutoxybenzoic acid can affect gene expression by altering the transcriptional activity of specific genes. These changes at the molecular level contribute to the overall effects of the compound on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-4-isobutoxybenzoic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-Cyano-4-isobutoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged alterations in cellular metabolism. These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 3-Cyano-4-isobutoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Cyano-4-isobutoxybenzoic acid can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research.
Metabolic Pathways
3-Cyano-4-isobutoxybenzoic acid is involved in various metabolic pathways, including those related to fatty acid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes responsible for the breakdown of fatty acids, resulting in the accumulation of fatty acid intermediates. These changes in metabolic pathways can have significant effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-Cyano-4-isobutoxybenzoic acid within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles. The distribution of 3-Cyano-4-isobutoxybenzoic acid within the cell can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 3-Cyano-4-isobutoxybenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of 3-Cyano-4-isobutoxybenzoic acid can influence its interactions with biomolecules and its overall effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyano-4-isobutoxybenzoic acid involves the hydrolysis of ethyl 3-cyano-4-isobutyloxybenzoate. The process typically includes the following steps :
Stage 1: Ethyl 3-cyano-4-isobutyloxybenzoate is dissolved in a mixture of ethanol and tetrahydrofuran (THF).
Stage 2: Aqueous sodium hydroxide is added to the solution, and the mixture is stirred at 30°C for 4 hours.
Stage 3: The solvent is distilled off under reduced pressure, and the residue is treated with water and hydrochloric acid to obtain the desired compound as a white crystalline product.
Industrial Production Methods
Industrial production methods for 3-Cyano-4-isobutoxybenzoic acid often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-4-isobutoxybenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in ethanol and THF.
Substitution: Various nucleophiles can be used depending on the desired product.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 3-Cyano-4-isobutoxybenzoic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-4-isopropoxybenzoic acid: Similar structure but with an isopropoxy group instead of an isobutoxy group.
3-Cyano-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
3-Cyano-4-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZYDWVXISOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629861 | |
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528607-60-5 | |
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)



![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone](/img/structure/B1371284.png)








